[2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone
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Overview
Description
[2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone is a complex organic compound with significant applications in medicinal chemistry, biological research, and potentially industrial processes. It contains a thiazole ring, a pyrimidine moiety, and a piperazine structure, connected by a methanone linkage. These functional groups contribute to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone typically involves the following steps:
Formation of Thiazole Ring: : Starting with a base thiazole structure, ethylamine is introduced, often using an organic solvent like ethanol under reflux conditions.
Pyrimidine Addition: : The trifluoromethyl group is added to a pyrimidine ring through nucleophilic substitution reactions, usually involving trifluoromethyl iodide and a base like potassium carbonate.
Piperazine Coupling: : The piperazine ring is coupled to the modified thiazole structure via a methanone bridge, using catalysts like palladium on carbon and solvents such as dichloromethane.
Industrial Production Methods
Industrially, the production scales up the laboratory methods with optimizations for yield and purity. This includes continuous flow reactors for the thiazole formation and advanced purification techniques such as recrystallization and chromatography to ensure high purity standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylamine moiety, forming N-oxides under conditions with hydrogen peroxide or peracids.
Reduction: : It can be reduced to simpler amine derivatives using reagents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, potentially forming substituted pyrimidines with diverse functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracetic acid, and oxone.
Reduction: : Lithium aluminium hydride, hydrogen gas with palladium/carbon.
Substitution: : Potassium tert-butoxide, sodium hydride, and anhydrous ammonia.
Major Products Formed
Depending on the specific reaction conditions, you can get a variety of substituted thiazoles, pyrimidines, and simplified amine derivatives.
Scientific Research Applications
Chemistry
Used as a building block in synthesizing complex molecules for further research and development.
Applications in heterocyclic chemistry.
Biology
Utilized in biochemical assays to study enzyme interactions, protein binding, and as a fluorescent probe for cellular imaging.
Medicine
Potential for drug development, particularly in targeting diseases involving enzyme modulation and receptor interactions.
Could serve as a precursor in synthesizing pharmaceuticals with antiparasitic or anticancer properties.
Industry
Applied in the synthesis of high-performance polymers and materials.
Mechanism of Action
This compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The specific pathways depend on its derivatives and functional groups, allowing it to modulate biological processes by binding to active sites, altering enzyme activity, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[2-(Methylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone
[2-(Propylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone
Uniqueness
The ethylamine group in [2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone provides specific steric and electronic properties that can enhance binding affinity and specificity for certain biological targets.
Its structure may offer advantages in synthetic flexibility and potential biological activity compared to other similar compounds.
There you have it! This compound is fascinating and versatile, blending well with both the realms of academia and industry.
Properties
IUPAC Name |
[2-(ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6OS/c1-2-19-14-21-10(9-26-14)12(25)23-5-7-24(8-6-23)13-20-4-3-11(22-13)15(16,17)18/h3-4,9H,2,5-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZCDGCYYBLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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